Switchable NaCl cages via a MWCNTs/Ni[Fe(CN)6]2 nanocomposite for high performance desalination
Nanoscale Pub Date: 2023-11-20 DOI: 10.1039/D3NR04410F
Abstract
With the application of nanomaterials in seawater desalination technology increasing, the adjustable characteristics of carbon-based nanomaterials make it possible to use multiwalled carbon nanotube (MWCNT) materials in seawater desalination technology. In this study, Ni[Fe(CN)6]2 is loaded onto the inner wall of MWCNTs by the co-precipitation method to prepare MWCNTs with variable pore size, making it a switchable cage for NaCl. During the procedure, most of the Ni[Fe(CN)6]2 is transferred to the outer surface of the MWCNTs after adsorption, and NaCl is stored inside the MWCNTs (which have been proved by characterization); at the same time, Ni can improve the cell stability of Ni[Fe(CN)6]2. The effect of adsorbent reaction time and addition amount on the desalination performance of MWCNTs/Ni[Fe(CN)6]2 has been tested. According to the results, the best desalination performance of MWCNTs/Ni[Fe(CN)6]2 is 1354.6 mg g−1 when the reaction time is 0.5 h and the addition amount is 20 mg. After 3 cycles of adsorption and desorption, its desalting performance decreased to 242.3 mg g−1.
Recommended Literature
- [1] The effects of dietary selenomethionine on tissue-specific accumulation and toxicity of dietary arsenite in rainbow trout (Oncorhynchus mykiss) during chronic exposure†
- [2] Temperature-controlled synthesis and luminescent properties of two novel coordination polymers modeled by hexa-carboxylate ligand derived from cyclotriphosphazene†
- [3] Front cover
- [4] Stripping voltammetry at chemically modified graphenes
- [5] A novel method for the synthesis of high performance silicalite membranes
- [6] Theoretical equilibrium shape of hydroxyapatite, revised†
- [7] Front cover
- [8] Ascertaining genuine SERS spectra of p-aminothiophenol
- [9] Polarographic determination of 2:4:6-trinitrotoluene and cyclo trimethylenetrinitramine in explosive mixtures
- [10] Self-assembled molecules as selective contacts in CsPbBr3 nanocrystal light emitting diodes†